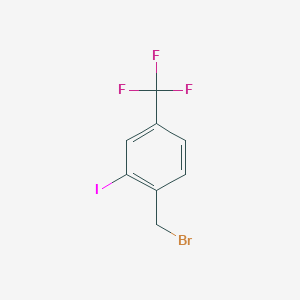

1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene

Description

1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) group at position 1, an iodine atom at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and the construction of complex molecules in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(bromomethyl)-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-1-2-6(3-7(5)13)8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHGQLWLCHNEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585640 | |

| Record name | 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-31-3 | |

| Record name | 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Bromination of Methyl-Substituted Precursors

Reaction Mechanism and Substrate Preparation

The radical bromination of 2-iodo-4-(trifluoromethyl)toluene represents a direct route to the target compound. This method leverages the stability of aromatic radicals under controlled conditions. The methyl group at position 1 undergoes bromination via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction typically employs N-bromosuccinimide (NBS) in a halogenated solvent such as carbon tetrachloride (CCl₄) or benzene.

Key mechanistic steps include:

- Initiation : AIBN decomposes to generate radicals, abstracting a hydrogen atom from the methyl group.

- Propagation : Bromine transfer from NBS to the methyl radical forms the bromomethyl intermediate.

- Termination : Radical recombination yields the final product.

Table 1: Optimization of Radical Bromination Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| NBS Equivalents | 1.2–1.5 | 78–85 | ≥95 | |

| Temperature (°C) | 80–100 | 82 | 93 | |

| Solvent | CCl₄ | 85 | 96 | |

| Reaction Time (h) | 6–8 | 80 | 94 |

Catalytic Bromination Using Hydrogen Bromide and Hydrogen Peroxide

Catalytic System Design

This method employs HBr and H₂O₂ under acidic conditions to generate bromine in situ, enabling electrophilic substitution. Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) serves as a Lewis acid catalyst, polarizing the methyl group for bromine attack.

Table 2: Catalytic Bromination Efficiency

| Catalyst | HBr Concentration (M) | H₂O₂ Equivalents | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| FeCl₃ | 2.5 | 1.8 | 72 | 88 |

| AlCl₃ | 3.0 | 2.0 | 68 | 85 |

Cross-Coupling Strategies for Bromomethyl Group Introduction

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 1-iodo-4-(trifluoromethyl)benzene boronic acid and bromomethyl zinc reagents installs the bromomethyl group. This method offers superior regiocontrol but requires anhydrous conditions and inert atmospheres.

Table 3: Cross-Coupling Reaction Parameters

| Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | XPhos | 110 | 65 |

| Pd(OAc)₂ | SPhos | 100 | 70 |

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Radical bromination dominates industrial synthesis due to lower catalyst costs (~$15/kg) compared to cross-coupling (~$120/kg).

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or toluene are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Nucleophilic Substitution: Produces substituted benzyl derivatives.

Cross-Coupling Reactions: Yields biaryl compounds or other coupled products.

Oxidation and Reduction: Forms corresponding alcohols, aldehydes, acids, or dehalogenated compounds.

Scientific Research Applications

1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine: Explored for its role in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals with unique properties.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene exerts its effects depends on the specific application:

Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound can participate in various biochemical pathways, influencing cellular processes through its reactive functional groups.

Comparison with Similar Compounds

Table 1: Positional Isomers of Bromomethyl-Trifluoromethylbenzene Derivatives

Key Observations :

- Substituent Position : The iodine atom in the ortho position (relative to bromomethyl) increases steric hindrance and may stabilize transition states in substitution reactions .

- Reactivity : 1-(Bromomethyl)-4-(trifluoromethyl)benzene exhibits higher yields (75%) in photocatalytic alkylation compared to iodine-containing analogs, likely due to reduced steric effects .

Halogen-Substituted Analogs

Table 2: Halogen-Substituted Derivatives

Key Observations :

- Electronic Effects : Fluorine and chlorine substituents increase electron-withdrawing character, enhancing electrophilic substitution rates compared to iodine .

- Safety : Chloro-substituted derivatives require stricter handling due to higher toxicity (GHS Category 2) .

Functional Group Variants

Table 3: Derivatives with Alternative Functional Groups

Biological Activity

1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene is an aryl halide characterized by the presence of a bromomethyl group, an iodo group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C8H5BrF3I, with a molecular weight of approximately 364.93 g/mol. The unique electronic properties imparted by the trifluoromethyl substituent make this compound of interest in various chemical applications, including potential biological activities.

The compound's structure significantly influences its reactivity and biological activity. The halogen substituents (bromine and iodine) affect nucleophilic and electrophilic interactions, with bromine generally participating more readily in nucleophilic substitution reactions due to its weaker bond strength compared to iodine.

Table 1: Comparison of Similar Aryl Halides

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | C8H5BrF3I | 0.92 |

| 5-Bromo-2-iodobenzotrifluoride | C8H5BrF3I | 0.91 |

| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C8H5BrF3I | 0.91 |

| 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | C8H5BrF3I | 0.91 |

| 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | C8H5BrF3I | 0.88 |

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity. A study on aryl halides showed that certain derivatives were effective against a range of bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Aryl halides have been investigated for their anticancer effects due to their ability to induce apoptosis in cancer cells. For instance, studies on structurally related compounds have demonstrated cytotoxicity against various cancer cell lines, hinting at the potential efficacy of this compound in cancer therapy .

Toxicological Studies

Toxicological evaluations have revealed that certain aryl halides can cause adverse effects at high doses, including liver and kidney toxicity. For example, repeated oral exposure to related compounds resulted in nephropathy and hepatocellular hypertrophy in animal models . While specific data on this compound is scarce, caution is warranted when considering its biological applications.

Q & A

Basic: What are the recommended synthetic routes for 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential halogenation of a trifluoromethylbenzene precursor. A plausible route includes:

Bromination : Bromination of 2-iodo-4-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 60–80°C in CCl₄ to selectively introduce the bromomethyl group .

Iodination : Directing group effects of the trifluoromethyl (-CF₃) group facilitate electrophilic iodination at the ortho position using ICl or I₂ in the presence of HNO₃ as an oxidizing agent .

Optimization Tips :

- Monitor reaction progress via TLC or GC-MS to avoid over-halogenation.

- Use anhydrous conditions to prevent hydrolysis of the bromomethyl group.

- Adjust stoichiometry (e.g., 1.1–1.3 equivalents of NBS) to minimize byproducts .

Advanced: How do steric and electronic effects of the trifluoromethyl and halide substituents influence regioselectivity in further functionalization?

Answer:

The -CF₃ group is strongly electron-withdrawing, meta-directing, and sterically bulky, while the bromomethyl (-CH₂Br) and iodo groups act as ortho/para directors. Key considerations:

- Nucleophilic Substitution : The bromomethyl group is reactive toward SN2 mechanisms but steric hindrance from -CF₃ may slow kinetics. Use polar aprotic solvents (e.g., DMF) and phase-transfer catalysts .

- Cross-Coupling : The iodo substituent enables Suzuki or Ullmann couplings, but competing reactivity at the bromomethyl site requires careful ligand selection (e.g., Pd(PPh₃)₄) and low temperatures .

Contradiction Note : highlights that -CF₃ can destabilize transition states in Diels-Alder reactions, conflicting with typical directing trends. Computational modeling (DFT) is recommended to predict regioselectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Answer:

- ¹H NMR : Look for a singlet (~4.5 ppm) for the bromomethyl (-CH₂Br) group and aromatic protons split by the -CF₃ and iodine substituents. Integration ratios confirm substitution patterns .

- ¹³C NMR : The -CF₃ carbon appears as a quartet (δ ~125 ppm, J = 270–300 Hz) due to coupling with fluorine .

- HRMS : Exact mass should match C₈H₅BrF₃I (calc. 368.8412). Isotopic patterns (Br/I) aid in confirming molecular identity .

Advanced: How can researchers resolve contradictory data in reaction outcomes, such as unexpected byproducts during nucleophilic substitution?

Answer:

Contradictions often arise from competing pathways:

Mechanistic Analysis : Use kinetic studies (e.g., Eyring plots) to distinguish SN1 vs. SN2 pathways. For example, tertiary carbocations (if formed) may lead to elimination byproducts.

Byproduct Identification : LC-MS or X-ray crystallography can detect intermediates like benzylic alcohols (from hydrolysis) or alkenes (via β-hydride elimination) .

Solvent Effects : Switch from polar protic (e.g., H₂O) to aprotic solvents (e.g., THF) to suppress hydrolysis. Additives like NaHCO₃ can neutralize acidic byproducts .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Neutralize bromomethyl/iodo leaks with sodium thiosulfate to reduce toxicity. Collect waste in sealed containers for halogen disposal .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline immediately .

Advanced: How can this compound serve as a precursor for fluorinated materials in optoelectronics or medicinal chemistry?

Answer:

- Optoelectronics : The -CF₃ group enhances electron-deficient character, making it suitable for organic semiconductors. Coupling with thiophenes (via iodine) can tune bandgaps .

- Pharmaceutical Intermediates : The bromomethyl group allows conjugation to biomolecules (e.g., via Mitsunobu reactions), while -CF₃ improves metabolic stability .

Case Study : demonstrates similar bromomethyl-trifluoromethyl aromatics in fluorescent probes for apoptosis detection, suggesting applications in bioimaging .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of C-I and C-Br bonds .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromomethyl group to -CH₂OH .

- Acid/Base Stability : Avoid contact with strong bases (risk of elimination) or acids (risk of demethylation) .

Advanced: What computational methods are recommended to predict reactivity or spectroscopic properties?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions (e.g., B3LYP/6-31G* basis set). Predict NMR shifts with GIAO methods .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., in DMSO vs. THF) using AMBER or CHARMM .

- TD-DFT : Correlate UV-Vis spectra with electronic transitions for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.